N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
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Overview
Description
Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . The specific synthesis process for “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . The specific molecular structure of “this compound” is not available in the literature I have access to.Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . The specific chemical reactions of “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Scientific Research Applications
Antimicrobial Applications
Benzimidazole derivatives, including compounds similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide, have been synthesized and evaluated for their antimicrobial efficacy. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Sethi, Arora, Saini, & Jain, 2016). Similarly, other research has led to the development of novel nitroimidazole-based thioflavin-T derivatives with potential applications as tumor hypoxia markers, indicating their utility in identifying and targeting hypoxic tumor environments (Li, Chu, Liu, & Wang, 2005).
Anticancer Applications
The anticancer potential of benzimidazole derivatives is another area of significant interest. Compounds structurally related to this compound have been synthesized and tested for their ability to inhibit cancer cell growth. For example, the synthesis and evaluation of 2-phenylamino-thiazole derivatives as antimicrobial agents also revealed some compounds with potent anticancer activities against various pathogenic strains (Bikobo et al., 2017). Similarly, another study focused on the synthesis, characterization, and anticancer evaluation of specific benzimidazole derivatives, finding compounds with moderate to high activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Biological and Chemical Synthesis Applications
Benzimidazole derivatives, including those similar to the compound , are also being explored for their utility in biological and chemical synthesis applications. Efficient synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, highlighting their versatility and potential in various biochemical applications (Darweesh, Mekky, Salman, & Farag, 2016).
Mechanism of Action
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Result of Action
Some studies suggest that benzimidazole derivatives can have antiproliferative effects, indicating potential use in cancer treatment .
Safety and Hazards
The safety and hazards of benzimidazole derivatives depend on their specific structures and properties. It’s important to handle all chemicals with appropriate safety precautions. The specific safety and hazards of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” are not available in the literature I have access to .
Future Directions
Benzimidazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives and studying their properties and activities. The specific future directions for “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide” are not available in the literature I have access to.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(14-15-27-18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCXSYPODXXXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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